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Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1248250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
anhydrovinblastine, a key intermediate in the synthesis of the anticancer drug vinblastine.
This document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data, outlines general experimental protocols for their acquisition, and presents
visualizations of the analytical workflow and potential fragmentation pathways.

Introduction

Anhydrovinblastine is a crucial synthetic precursor to the vinca alkaloid vinblastine, a potent
chemotherapeutic agent. Accurate characterization of anhydrovinblastine is paramount for
ensuring the quality and purity of the final active pharmaceutical ingredient. Spectroscopic
technigues such as NMR and MS are indispensable tools for the structural elucidation and
verification of this complex molecule. This guide serves as a central repository for the known
spectroscopic data and methodologies related to anhydrovinblastine.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of anhydrovinblastine and
to gain insights into its structure through fragmentation analysis.

Molecular Formula: CasHs6N4Os Molecular Weight: 792.95 g/mol Monoisotopic Mass:
792.409812 u

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1248250?utm_src=pdf-interest
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: High-Resolution Mass Spectrometry Data for Anhydrovinblastine

lon Calculated m/z Observed m/z Method

[M+H]* 793.4177 793.417 ESI-QTOF

Note:The observed m/z value is from the GNPS database.[1]

Experimental Protocol: Mass Spectrometry

A general procedure for acquiring ESI-MS data for a compound like anhydrovinblastine is as
follows:

e Sample Preparation: A dilute solution of the anhydrovinblastine sample is prepared in a
suitable solvent system, typically a mixture of acetonitrile and water with a small amount of
formic acid to promote protonation. A typical concentration might be in the range of 1-10
pg/mL.

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

« lonization: The sample solution is introduced into the ESI source at a constant flow rate. A
high voltage is applied to the ESI needle, causing the nebulization of the solution into a fine
spray of charged droplets.

o Desolvation: The charged droplets are passed through a heated capillary, where the solvent
evaporates, leading to the formation of gas-phase protonated molecules ([M+H]*).

o Mass Analysis: The ions are then guided into the mass analyzer, where they are separated
based on their mass-to-charge ratio (m/z).

» Data Acquisition: The detector records the abundance of each ion at a specific m/z,
generating a mass spectrum. For MS/MS analysis, the [M+H]* ion is selected in the first
mass analyzer, fragmented by collision with an inert gas (e.g., argon or nitrogen) in a
collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
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NMR Spectroscopic Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules in solution. Both *H and 3C NMR are essential for the characterization of
anhydrovinblastine.

Note on Data Availability: While the existence of *H and 3C NMR spectra for
anhydrovinblastine is well-documented in the literature, a complete and publicly available
tabulated dataset of chemical shifts and coupling constants is not readily found. A key
reference mentioning the use of *H and 2H NMR for the characterization of
anhydrovinblastine is the work by Boger et al. on the total synthesis of vinblastine.
Researchers are advised to consult the supporting information of this publication for detailed

spectral data.

Table 2: Representative *H NMR Data for Anhydrovinblastine (Placeholder)

Chemical Shift o Coupling Constant
Proton Multiplicity
(ppm) (3, Hz)
Aromatic Protons e.g., 7.5-6.5 m
Olefinic Protons e.g., 6.0-5.0 m
Aliphatic Protons e.g., 4.0-0.5 m

Table 3: Representative 133C NMR Data for Anhydrovinblastine (Placeholder)

Carbon Chemical Shift (ppm)
C=0 (Ester, Amide) e.g., 175-165
Aromatic/Olefinic C e.g., 160-100

Aliphatic C e.g., 80-10

Experimental Protocol: NMR Spectroscopy
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The following is a general protocol for acquiring high-quality NMR spectra of
anhydrovinblastine:

e Sample Preparation:

o Weigh approximately 5-10 mg of the anhydrovinblastine sample for *H NMR and 20-50
mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a
small plug of glass wool in a Pasteur pipette to remove any particulate matter.

e Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal
dispersion, which is crucial for a complex molecule like anhydrovinblastine.

o The instrument should be properly tuned and shimmed to ensure optimal magnetic field
homogeneity.

o Data Acquisition:

o 'H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to set
include the spectral width, number of scans, and relaxation delay.

o 13C NMR: A proton-decoupled 13C spectrum is typically acquired to obtain singlets for each
unique carbon atom. A larger number of scans is usually required due to the low natural
abundance of the 13C isotope.

o 2D NMR: For complete assignment of the 1H and 13C signals, a suite of two-dimensional
NMR experiments is highly recommended, including COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation).

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like anhydrovinblastine.

Spectroscopic Analysis Data Processing & Interpretation

NMR Spectrometer 1D & 2D NMR Spectra
Mass Spectrometer ——

Sample Preparation

Dissolution in
(Anhydrovmblasune Sample Deuterated SolvenHF”"amn l@

Structural Elucidation
& Verification

Mass Spectrum
(MS & MS/MS)

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation of
Anhydrovinblastine

This diagram illustrates a plausible fragmentation pathway for the protonated
anhydrovinblastine molecule in an MS/MS experiment. The fragmentation of the dimeric
indole alkaloids often involves cleavage of the bond linking the two monomeric units.
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Hypothetical fragmentation of anhydrovinblastine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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